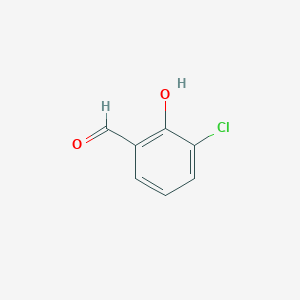

3-Chloro-2-hydroxybenzaldehyde

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-chloro-2-hydroxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClO2/c8-6-3-1-2-5(4-9)7(6)10/h1-4,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOHOPUBZLWVZMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70334102 | |

| Record name | 3-Chloro-2-hydroxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70334102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1927-94-2 | |

| Record name | 3-Chloro-2-hydroxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70334102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Chloro-2-hydroxybenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Chloro-2-hydroxybenzaldehyde (CAS: 1927-94-2)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Chloro-2-hydroxybenzaldehyde, a key aromatic aldehyde intermediate with significant applications in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. This document collates its chemical and physical properties, detailed experimental protocols for its synthesis, spectroscopic characterization, safety and handling information, and a review of its current and potential applications in research and development.

Chemical and Physical Properties

This compound, also known as 3-Chlorosalicylaldehyde, is a yellow solid organic compound.[1][2] It is characterized by a benzaldehyde scaffold substituted with a hydroxyl group at position 2 and a chlorine atom at position 3.[1] This substitution pattern imparts specific reactivity and properties to the molecule, making it a versatile building block in organic synthesis.[3] The compound is hygroscopic and should be stored in a dry, dark place at room temperature.[4][5] It is soluble in various organic solvents like ethanol, ether, acetone, chloroform, and DMSO, but has poor solubility in water.[1][4][5]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 1927-94-2 | [1] |

| Molecular Formula | C₇H₅ClO₂ | [1][3] |

| Molecular Weight | 156.57 g/mol | [5][6] |

| Appearance | White to light yellow crystalline powder/solid | [1][3] |

| Melting Point | 42-44 °C or 52-56 °C | [4][6] |

| Boiling Point | 63 °C at 5 mmHg | [4][5] |

| Density | 1.404 g/cm³ (Predicted) | [1][5] |

| pKa | 6.70 ± 0.10 (Predicted) | [1][5] |

| Flash Point | 77.2 °C | [1] |

| Solubility | Soluble in ethanol, ether, acetone, chloroform, DMSO; Insoluble in water. | [1][4][5] |

| InChI | InChI=1S/C7H5ClO2/c8-6-3-1-2-5(4-9)7(6)10/h1-4,10H | [3][6] |

| SMILES | C1=CC(=C(C(=C1)Cl)O)C=O | [3] |

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through several methods. The most common routes involve the formylation of 2-chlorophenol.

Reimer-Tiemann Reaction

One established method is the Reimer-Tiemann reaction, which involves the ortho-formylation of a phenol using chloroform in a basic solution.[3]

Experimental Protocol: Synthesis via Reimer-Tiemann Reaction [7]

-

Materials:

-

o-Chlorophenol (126 g, 0.98 mol)

-

Sodium hydroxide (266 g, 6.65 mol)

-

Chloroform (262 g, 2.20 mol)

-

6 N Sulfuric acid

-

Diethyl ether

-

Magnesium sulfate (MgSO₄)

-

Hexane

-

Deionized water

-

-

Procedure:

-

Prepare a sodium hydroxide solution by dissolving 266 g of NaOH in 1000 mL of water in a 3000 mL round-bottom flask equipped with a mechanical stirrer, an addition funnel, and a reflux condenser.

-

Warm the solution to 60°C and add 126 g of o-chlorophenol.

-

Slowly add 262 g of chloroform over a period of one hour.

-

Stir the mixture at 60°C for an additional two hours.

-

Increase the temperature to 80°C and maintain for sixteen hours.

-

Distill off the excess chloroform.

-

Acidify the reaction mixture with 6 N sulfuric acid.

-

Perform steam distillation on the acidified mixture.

-

Extract the distillate (approximately 6 liters) with diethyl ether.

-

Dry the ethereal solution with anhydrous MgSO₄, filter, and evaporate the solvent under reduced pressure to obtain a yellow oil.

-

To separate the desired product from the 3-chloro-4-hydroxybenzaldehyde isomer, add the oil to 500 mL of vigorously stirred hexane. The 4-hydroxy isomer will precipitate as a white solid and can be removed by filtration.

-

Evaporate the hexane filtrate under reduced pressure. The remaining oil will crystallize upon standing at room temperature for 24 hours to yield this compound.

-

Formylation with Formaldehyde

Another synthetic route involves the reaction of 2-chlorophenol with formaldehyde.[8]

-

Reagents: 2-chlorophenol, formaldehyde, MgCl₂, Triethylamine (Et₃N)

-

Solvent: Acetonitrile

-

Conditions: Heating for 3.5 hours

-

Yield: 87%

Spectroscopic Data

Detailed, verified spectroscopic data for this compound is not consistently available across public databases. However, based on its chemical structure, the following spectral characteristics are expected:

Table 2: Expected Spectroscopic Features

| Technique | Feature | Expected Chemical Shift / Wavenumber |

| ¹H NMR | Aldehyde proton (-CHO) | ~9.8-10.0 ppm (singlet) |

| Aromatic protons (Ar-H) | ~6.9-7.6 ppm (multiplets) | |

| Hydroxyl proton (-OH) | Broad singlet, variable shift | |

| ¹³C NMR | Carbonyl carbon (C=O) | ~190-195 ppm |

| Aromatic carbons | ~115-160 ppm | |

| FT-IR | O-H stretch (phenolic) | 3100-3300 cm⁻¹ (broad) |

| C-H stretch (aromatic) | ~3050 cm⁻¹ | |

| C=O stretch (aldehyde) | ~1650-1680 cm⁻¹ | |

| C=C stretch (aromatic) | ~1450-1600 cm⁻¹ | |

| C-Cl stretch | ~700-800 cm⁻¹ | |

| Mass Spec. | Molecular Ion Peak (M⁺) | m/z 156 and 158 (due to ³⁵Cl and ³⁷Cl isotopes in a ~3:1 ratio) |

Applications in Research and Drug Development

This compound serves as a crucial intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.[1][8]

Synthesis of Heterocyclic Compounds

It can be used to synthesize coumarin derivatives, such as 8-chloro-chromen-2-one, through reaction with acetic anhydride.[8]

Precursor for Schiff Bases

The aldehyde functional group readily undergoes condensation reactions with primary amines to form Schiff bases (imines).[1] These Schiff bases and their metal complexes are of significant interest due to their wide range of biological activities, including antimicrobial, antioxidant, and anticancer properties.[9]

Experimental Protocol: General Synthesis of Schiff Bases [1]

-

Materials:

-

This compound

-

A primary amine (e.g., an aniline or an amino acid)

-

Ethanol or Methanol

-

Glacial acetic acid (catalyst)

-

-

Procedure:

-

Dissolve this compound in a suitable solvent (e.g., ethanol) in a round-bottom flask.

-

In a separate vessel, dissolve an equimolar amount of the primary amine in the same solvent.

-

Add the amine solution to the aldehyde solution with continuous stirring.

-

Add a few drops of glacial acetic acid to catalyze the reaction.

-

Attach a reflux condenser and heat the mixture to reflux for 2-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

The Schiff base product, if solid, will often precipitate and can be collected by filtration, followed by washing and recrystallization for purification.

-

Biological and Pharmacological Potential

While primarily a synthetic intermediate, this compound itself has been noted for potential antimicrobial and antioxidant properties.[1][8] Derivatives of this compound are actively being investigated for various therapeutic applications. For instance, related salicylaldehyde derivatives have been used to create compounds with antibacterial, antifungal, and anticancer activities.[10]

The mechanism of antimicrobial action for many aldehydes involves the disruption of microbial cell membranes and interference with essential cellular enzymes.[11] The antioxidant activity is likely attributed to the phenolic hydroxyl group, which can act as a radical scavenger.

Safety and Handling

This compound is classified as an irritant.[1][6] It is harmful if swallowed and causes skin, eye, and respiratory irritation.[6]

Table 3: GHS Hazard Information

| Code | Hazard Statement |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H335 | May cause respiratory irritation |

Data sourced from[6].

Precautionary Measures:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[6]

-

P280: Wear protective gloves/eye protection/face protection.[6]

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.[6]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6]

It is essential to handle this chemical in a well-ventilated area, preferably a fume hood, using appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[6]

Conclusion

This compound (CAS 1927-94-2) is a valuable and versatile chemical intermediate. Its trifunctional nature—possessing an aldehyde, a hydroxyl group, and a chlorine atom on an aromatic ring—provides multiple reaction sites for the synthesis of a diverse range of more complex molecules. While its own biological activity is of interest, its primary role in drug discovery and development is as a foundational building block for creating novel therapeutic agents, particularly through the formation of Schiff bases and other heterocyclic systems. Researchers and scientists should handle this compound with appropriate safety precautions due to its irritant nature. Further exploration of its derivatives is likely to yield new compounds with significant pharmacological potential.

References

- 1. rsc.org [rsc.org]

- 2. 2-Chloro-3-hydroxybenzaldehyde | 56962-10-8 | Benchchem [benchchem.com]

- 3. This compound | C7H5ClO2 | CID 519651 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. 3-Chlor-2-hydroxybenzaldehyd 97% | Sigma-Aldrich [sigmaaldrich.com]

- 8. 3-Chlorobenzaldehyde(587-04-2) 1H NMR spectrum [chemicalbook.com]

- 9. 3-Chloro-4-hydroxybenzaldehyde(2420-16-8) IR2 spectrum [chemicalbook.com]

- 10. Antimicrobial Activity of, and Cellular Pathways Targeted by, p-Anisaldehyde and Epigallocatechin Gallate in the Opportunistic Human Pathogen Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 3-Chloro-4-hydroxybenzaldehyde(2420-16-8) 13C NMR spectrum [chemicalbook.com]

An In-depth Technical Guide to the Physical Properties of 3-Chlorosalicylaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 3-Chlorosalicylaldehyde, a key intermediate in pharmaceutical and chemical synthesis. The information is presented to support research, development, and quality control activities.

Core Physical Properties

3-Chlorosalicylaldehyde, with the CAS number 1927-94-2, is a substituted aromatic aldehyde. Its physical characteristics are crucial for its handling, reaction setup, and purification. A summary of its key physical properties is provided in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₅ClO₂ | [1][2][3][4][5][6][7][8][9][10][11][12] |

| Molecular Weight | 156.57 g/mol | [1][2][4][7][8][10][11][12] |

| Appearance | Pale beige to yellow solid. It can also appear as a white to light yellow crystalline powder. | [5][9][10][11] |

| Melting Point | 52-60 °C | [1][2][4][13][9][10][12][14] |

| Boiling Point | 204.1 °C at 760 mmHg; 63 °C at 5 mmHg. | [1][13][9][10][12] |

| Density | 1.404 g/cm³ | [9][10][12] |

| Solubility | Soluble in acetone, dichloromethane, and ethyl acetate. Insoluble in water. | [1][9][10][12] |

Experimental Protocols

Detailed methodologies for the determination of the key physical properties of 3-Chlorosalicylaldehyde are outlined below. These protocols are based on standard laboratory techniques for organic compounds.

Melting Point Determination (Capillary Method)

Objective: To determine the temperature range over which 3-Chlorosalicylaldehyde transitions from a solid to a liquid.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)

-

Capillary tubes (sealed at one end)

-

Thermometer

-

Mortar and pestle

-

Spatula

Procedure:

-

Sample Preparation: A small amount of 3-Chlorosalicylaldehyde is finely ground using a mortar and pestle.

-

Capillary Tube Packing: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the solid into the sealed end, to a height of 2-3 mm.

-

Apparatus Setup:

-

Mel-Temp: The packed capillary tube is inserted into the sample holder of the Mel-Temp apparatus.

-

Thiele Tube: The capillary tube is attached to a thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb. The assembly is then immersed in the oil of the Thiele tube.

-

-

Heating: The apparatus is heated gently. The heating rate should be slow, approximately 1-2 °C per minute, as the temperature approaches the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the last solid crystal disappears is recorded as the end of the melting range.

-

Reporting: The melting point is reported as a range of these two temperatures.

Boiling Point Determination (Thiele Tube Method)

Objective: To determine the temperature at which the vapor pressure of liquid 3-Chlorosalicylaldehyde equals the atmospheric pressure.

Apparatus:

-

Thiele tube

-

Small test tube (fusion tube)

-

Capillary tube (sealed at one end)

-

Thermometer

-

Heating source (e.g., Bunsen burner or heating mantle)

-

Liquid for heating bath (e.g., mineral oil)

Procedure:

-

Sample Preparation: A few drops of molten 3-Chlorosalicylaldehyde are placed into the small test tube.

-

Capillary Inversion: A capillary tube, sealed at one end, is inverted and placed into the test tube with the open end submerged in the liquid sample.

-

Apparatus Assembly: The test tube is attached to a thermometer and immersed in the Thiele tube containing the heating liquid.

-

Heating: The side arm of the Thiele tube is heated gently.

-

Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. Heating is continued until a steady stream of bubbles is observed. The heat source is then removed.

-

Recording: The temperature at which the bubbling stops and the liquid just begins to enter the capillary tube is recorded as the boiling point.

Density Determination (Volume Displacement Method)

Objective: To determine the mass per unit volume of solid 3-Chlorosalicylaldehyde.

Apparatus:

-

Analytical balance

-

Graduated cylinder

-

A liquid in which 3-Chlorosalicylaldehyde is insoluble (e.g., water)

Procedure:

-

Mass Measurement: A known mass of 3-Chlorosalicylaldehyde crystals is accurately weighed using an analytical balance.

-

Initial Volume Measurement: A known volume of the insoluble liquid is measured in a graduated cylinder.

-

Volume Displacement: The weighed solid is carefully added to the graduated cylinder, ensuring it is fully submerged and no air bubbles are trapped.

-

Final Volume Measurement: The new volume of the liquid in the graduated cylinder is recorded.

-

Calculation: The volume of the solid is the difference between the final and initial liquid volumes. The density is then calculated by dividing the mass of the solid by its determined volume.

Solubility Determination (Qualitative)

Objective: To qualitatively assess the solubility of 3-Chlorosalicylaldehyde in various solvents.

Apparatus:

-

Test tubes

-

Spatula

-

Vortex mixer (optional)

-

Various solvents (e.g., water, acetone, dichloromethane, ethyl acetate)

Procedure:

-

Sample Addition: A small, consistent amount (e.g., 10 mg) of 3-Chlorosalicylaldehyde is added to separate test tubes.

-

Solvent Addition: A fixed volume (e.g., 1 mL) of each solvent is added to the respective test tubes.

-

Mixing: Each test tube is agitated (e.g., by vortexing or shaking) for a set period (e.g., 1 minute) to facilitate dissolution.

-

Observation: The test tubes are visually inspected to determine if the solid has completely dissolved.

-

Reporting: The solubility is reported as "soluble," "sparingly soluble," or "insoluble" for each solvent.

Logical Relationships and Workflows

The determination of physical properties follows a logical workflow, starting from sample preparation to the final data recording and analysis.

This diagram illustrates the general workflow for determining the physical properties of a solid organic compound like 3-Chlorosalicylaldehyde. Proper sample preparation is a prerequisite for accurate measurements. Each experimental determination yields raw data that is then recorded and, if necessary, used in calculations to obtain the final property value.

References

- 1. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 3. pennwest.edu [pennwest.edu]

- 4. byjus.com [byjus.com]

- 5. legacy.babcock.edu.ng [legacy.babcock.edu.ng]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 8. kbcc.cuny.edu [kbcc.cuny.edu]

- 9. chemguide.co.uk [chemguide.co.uk]

- 10. researchgate.net [researchgate.net]

- 11. pharmaffiliates.com [pharmaffiliates.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. 3-Chloro-2-hydroxybenzaldehyde 97 1927-94-2 [sigmaaldrich.com]

An In-Depth Technical Guide to the Molecular Structure of 3-Chloro-2-hydroxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure and properties of 3-Chloro-2-hydroxybenzaldehyde (also known as 3-chlorosalicylaldehyde), a key intermediate in organic synthesis. This document collates critical data on its chemical identity, physicochemical properties, and synthesis. Detailed experimental protocols for its preparation are provided, alongside a visualization of its molecular structure. This guide is intended to serve as a valuable resource for researchers and professionals engaged in chemical synthesis and drug development.

Chemical Identity and Properties

This compound is an aromatic aldehyde with the chemical formula C₇H₅ClO₂.[1] Its structure consists of a benzene ring substituted with a chlorine atom, a hydroxyl group, and a formyl group at positions 3, 2, and 1, respectively. The presence of these functional groups makes it a versatile building block in the synthesis of more complex molecules, including pharmaceuticals and other biologically active compounds.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | This compound[2] |

| CAS Number | 1927-94-2[1][2] |

| Molecular Formula | C₇H₅ClO₂[1] |

| Molecular Weight | 156.57 g/mol [1] |

| Synonyms | 3-Chlorosalicylaldehyde[2] |

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Appearance | Solid[1] |

| Melting Point | 52-56 °C[1] |

| Boiling Point | 63 °C at 5 mmHg |

| pKa | 6.70 ± 0.10 (Predicted) |

| Solubility | Soluble in acetone, chloroform, dichloromethane, and DMSO (slightly) |

Molecular Structure

Caption: Molecular structure of this compound.

Synthesis

This compound is commonly synthesized via the Reimer-Tiemann reaction. This reaction introduces a formyl group onto a phenol ring, typically at the ortho position to the hydroxyl group.

Reimer-Tiemann Reaction Protocol

The following protocol is adapted from a standard literature procedure for the synthesis of this compound from o-chlorophenol.

Experimental Workflow:

Caption: Experimental workflow for the synthesis of this compound.

Detailed Methodology:

-

Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, prepare a solution of sodium hydroxide in water.

-

Addition of Reactant: To the sodium hydroxide solution, add o-chlorophenol. The mixture should be stirred until the o-chlorophenol is completely dissolved.

-

Addition of Chloroform: Slowly add chloroform to the reaction mixture through the dropping funnel over a period of approximately one hour, while maintaining the temperature at around 60 °C.

-

Reaction: After the addition of chloroform is complete, continue stirring the mixture at 60 °C for an additional two hours.

-

Work-up:

-

Remove the excess chloroform by distillation.

-

Acidify the reaction mixture with sulfuric acid.

-

Perform steam distillation to isolate the crude product.

-

Extract the distillate with diethyl ether.

-

Dry the ethereal solution over anhydrous magnesium sulfate.

-

Evaporate the ether to obtain the final product.

-

Spectroscopic Data

While specific experimental spectral data for this compound is not provided in the readily available literature, typical spectral characteristics can be inferred based on its structure.

Table 3: Expected Spectroscopic Features

| Spectroscopic Technique | Expected Features |

| ¹H NMR | - Aromatic protons (multiplets in the range of 6.5-8.0 ppm).- Aldehydic proton (singlet around 9.5-10.5 ppm).- Hydroxyl proton (broad singlet, chemical shift can vary). |

| ¹³C NMR | - Aromatic carbons (peaks in the range of 110-160 ppm).- Aldehydic carbon (peak around 190 ppm). |

| IR Spectroscopy | - O-H stretching (broad band around 3200-3400 cm⁻¹).- C=O stretching of the aldehyde (strong band around 1650-1700 cm⁻¹).- C-Cl stretching (around 700-800 cm⁻¹). |

| Mass Spectrometry | - Molecular ion peak (M⁺) at m/z corresponding to the molecular weight.- Isotopic peak for ³⁷Cl at M+2.- Fragmentation patterns corresponding to the loss of functional groups. |

Applications in Research and Development

This compound serves as a valuable precursor in the synthesis of a variety of organic compounds. Its functional groups allow for a range of chemical transformations, making it a key starting material for:

-

Pharmaceuticals: Synthesis of novel drug candidates with potential biological activities.

-

Agrochemicals: Development of new pesticides and herbicides.

-

Fine Chemicals: Production of dyes, fragrances, and other specialty chemicals.

The reactivity of the aldehyde and hydroxyl groups, combined with the influence of the chloro substituent, provides a platform for creating diverse molecular architectures for various applications in drug discovery and materials science.

Conclusion

This technical guide has summarized the essential molecular and chemical information for this compound. The provided data on its properties, structure, and synthesis protocols offers a solid foundation for its use in research and development. Further experimental investigation into its spectroscopic and crystallographic properties would be beneficial for a more complete understanding of this important chemical intermediate.

References

An In-depth Technical Guide to the Chemical Properties and Hazards of C7H5ClO2 Isomers

For Researchers, Scientists, and Drug Development Professionals

The chemical formula C7H5ClO2 primarily represents the isomers of chlorobenzoic acid, which are monochlorinated derivatives of benzoic acid. These compounds are significant as intermediates in the synthesis of pharmaceuticals, dyes, and agrochemicals.[1][2] A thorough understanding of their chemical properties and associated hazards is crucial for their safe handling and effective utilization in research and development. This guide provides a comprehensive overview of the key chemical properties, toxicological data, and relevant experimental protocols for the three main isomers: 2-chlorobenzoic acid, 3-chlorobenzoic acid, and 4-chlorobenzoic acid.

Chemical and Physical Properties

The physical and chemical characteristics of the chlorobenzoic acid isomers are summarized below. These properties are fundamental for designing synthetic routes, understanding their environmental fate, and developing appropriate handling procedures.

| Property | 2-Chlorobenzoic Acid | 3-Chlorobenzoic Acid | 4-Chlorobenzoic Acid |

| Molecular Formula | C₇H₅ClO₂[1] | C₇H₅ClO₂[3] | C₇H₅ClO₂[4] |

| Molecular Weight | 156.57 g/mol [5] | 156.57 g/mol [6] | 156.57 g/mol [7] |

| Appearance | White crystalline solid[1] | Crystals or fluffy white powder[3] | White to off-white crystalline solid[8] |

| Melting Point | 140-142 °C[5] | 153-157 °C | 238-241 °C[7] |

| Boiling Point | 233-234 °C (sublimes)[5][9] | Sublimes[3] | 274-276 °C[10] |

| Water Solubility | 2.1 g/L at 25 °C[9] | 0.45 g/L at 15 °C[3] | ~0.5 g/L at 25 °C[8] |

| pKa | 2.89[9] | 3.82[3] | 3.98[11] |

| CAS Number | 118-91-2[1] | 535-80-8[3] | 74-11-3[7] |

Hazards and Toxicological Information

The chlorobenzoic acid isomers present various hazards that necessitate careful handling and the use of appropriate personal protective equipment. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for communicating these hazards.

| Hazard Classification | 2-Chlorobenzoic Acid | 3-Chlorobenzoic Acid | 4-Chlorobenzoic Acid |

| GHS Pictograms | |||

| GHS Signal Word | Warning[12] | Warning | Warning |

| GHS Hazard Statements | H315: Causes skin irritation[13]H319: Causes serious eye irritation[13] | H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation |

| Acute Oral Toxicity (LD50) | 501 mg/kg (Rat)[14] | Not available | >200 mg/kg (Rat, OECD Guideline 423)[15] |

Experimental Protocols

Detailed methodologies for determining the key physicochemical and toxicological properties of chlorobenzoic acids are outlined below. These protocols are based on internationally recognized standards to ensure data reliability and comparability.

Melting Point Determination (Capillary Method)

This method is used to determine the temperature at which a solid substance transitions to a liquid.

Methodology:

-

Sample Preparation: A small amount of the finely powdered, dry chlorobenzoic acid isomer is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-4 mm.

-

Apparatus: A calibrated melting point apparatus with a heating block and a means of observing the sample is used. The capillary tube is placed in the heating block.

-

Heating: The sample is heated at a steady rate. An initial rapid heating can be used to determine an approximate melting point. For an accurate measurement, the heating rate is slowed to approximately 1-2 °C per minute when the temperature is about 15-20 °C below the expected melting point.[16]

-

Determination: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range, and the temperature at which the entire solid has liquefied is the end of the range. For a pure substance, this range is typically narrow (0.5-1.0 °C).

Boiling Point Determination (Capillary Method)

This method determines the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.

Methodology:

-

Apparatus Setup: A small amount of the chlorobenzoic acid isomer is placed in a small test tube. A capillary tube, sealed at one end, is placed inverted into the liquid. The test tube is then attached to a thermometer.

-

Heating: The assembly is heated in a liquid bath (e.g., paraffin oil in a Thiele tube). The heating should be gradual.

-

Observation: As the liquid heats, air trapped in the capillary tube will be expelled, forming a stream of bubbles. The heating is continued until a steady stream of bubbles emerges from the capillary tip.

-

Determination: The heat source is then removed, and the liquid is allowed to cool. The temperature at which the bubbling stops and the liquid begins to enter the capillary tube is recorded as the boiling point.

Water Solubility (OECD Guideline 105)

This guideline describes two primary methods for determining the water solubility of a substance: the flask method and the column elution method.[2][4]

Flask Method (for solubilities > 10⁻² g/L):

-

Equilibration: An excess amount of the chlorobenzoic acid isomer is added to a flask containing purified water. The flask is agitated at a constant temperature (e.g., 20 °C) for a sufficient time to reach equilibrium (typically 24-48 hours).[2]

-

Separation: The saturated solution is separated from the undissolved solid by centrifugation or filtration.

-

Analysis: The concentration of the chlorobenzoic acid in the clear aqueous phase is determined by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry.[2]

Column Elution Method (for solubilities < 10⁻² g/L):

-

Column Preparation: A column is packed with an inert support material coated with an excess of the test substance.

-

Elution: Water is passed through the column at a slow, constant flow rate.

-

Analysis: The eluate is collected in fractions, and the concentration of the dissolved substance in each fraction is determined. The plateau of the concentration curve represents the water solubility.[2]

Mutagenicity: Bacterial Reverse Mutation Test (Ames Test - OECD Guideline 471)

This test is used to assess the potential of a substance to cause gene mutations.

Methodology:

-

Test Strains: Several strains of Salmonella typhimurium and/or Escherichia coli that are auxotrophic for an amino acid (e.g., histidine) are used. These strains have mutations that prevent them from synthesizing this essential amino acid.[5][17]

-

Exposure: The tester strains are exposed to various concentrations of the chlorobenzoic acid isomer, both with and without an external metabolic activation system (S9 fraction from rat liver).[17] The exposure can be done using the plate incorporation method or the pre-incubation method.[6]

-

Plating: The treated bacteria are plated on a minimal agar medium that lacks the required amino acid.

-

Incubation: The plates are incubated at 37 °C for 48-72 hours.[10]

-

Evaluation: Only bacteria that have undergone a reverse mutation (reversion) to a prototrophic state (able to synthesize the amino acid) will grow and form colonies. The number of revertant colonies is counted. A substance is considered mutagenic if it causes a dose-dependent and reproducible increase in the number of revertant colonies compared to the negative control.[10]

Acute Oral Toxicity (LD50 - OECD Guideline 425: Up-and-Down Procedure)

This method is used to determine the median lethal dose (LD50) of a substance after a single oral administration.

Methodology:

-

Animal Model: The test is typically conducted using a single sex of rats or mice (usually females).[11]

-

Dosing: A single animal is dosed at a starting dose level, which is the best estimate of the LD50. Subsequent animals are dosed one at a time, typically at 48-hour intervals. The dose for each subsequent animal is adjusted up or down by a constant factor depending on the outcome (survival or death) for the previously dosed animal.

-

Observation: Animals are observed for signs of toxicity and mortality for at least 14 days. Body weight is recorded weekly.

-

Endpoint: The test is stopped when one of the stopping criteria is met (e.g., a certain number of reversals in outcomes).

-

Calculation: The LD50 is calculated using the maximum likelihood method from the outcomes at the different dose levels.

Metabolic and Degradation Pathways

For professionals in drug development and environmental science, understanding the metabolic fate of chlorobenzoic acids is critical. In microorganisms, these compounds undergo biodegradation through specific enzymatic pathways. These pathways are analogous to signaling pathways in that they represent a series of biochemical transformations.

Biodegradation of 2-Chlorobenzoic Acid

The aerobic degradation of 2-chlorobenzoic acid is typically initiated by a dioxygenase enzyme.

References

- 1. laboratuar.com [laboratuar.com]

- 2. filab.fr [filab.fr]

- 3. oecd.org [oecd.org]

- 4. oecd.org [oecd.org]

- 5. The Ames Test or Bacterial Reverse Mutation Test - Eurofins Scientific [eurofins.com.au]

- 6. inotiv.com [inotiv.com]

- 7. jbarbiomed.com [jbarbiomed.com]

- 8. jbarbiomed.com [jbarbiomed.com]

- 9. digitallibrary.un.org [digitallibrary.un.org]

- 10. nucro-technics.com [nucro-technics.com]

- 11. Acute oral Toxicity Up-Down Procedure 425 guideline | PPTX [slideshare.net]

- 12. thinksrs.com [thinksrs.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 17. oecd.org [oecd.org]

Navigating the Solubility Landscape of 3-Chloro-2-hydroxybenzaldehyde in Organic Solvents: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the solubility characteristics of 3-chloro-2-hydroxybenzaldehyde, a key intermediate in pharmaceutical and chemical synthesis. Aimed at researchers, scientists, and professionals in drug development, this document collates available solubility data, outlines a detailed experimental protocol for its determination, and presents a logical workflow for solubility assessment.

Core Topic: this compound Solubility in Organic Solvents

This compound, also known as 3-chlorosalicylaldehyde, is a solid compound with the chemical formula C₇H₅ClO₂. Its solubility is a critical parameter for its application in various synthetic routes, influencing reaction kinetics, purification, and formulation. Understanding its behavior in different organic solvents is paramount for process optimization and the development of novel chemical entities.

Quantitative Solubility Data

A comprehensive review of publicly available scientific literature and chemical databases did not yield specific quantitative solubility data (e.g., g/100 mL or mol/L at a specified temperature) for this compound in organic solvents. The following table summarizes the qualitative solubility information that has been reported.

| Solvent | Qualitative Solubility |

| Ethanol | Soluble[1] |

| Ether | Soluble[1] |

| Acetone | Soluble, Slightly Soluble[2] |

| Chloroform | Slightly Soluble[2] |

| Dichloromethane | Soluble, Slightly Soluble[2] |

| Dimethyl Sulfoxide (DMSO) | Slightly Soluble[2] |

| Water | Insoluble[1] |

Note: The term "soluble" indicates that the compound dissolves to a significant extent, while "slightly soluble" suggests limited dissolution. For precise applications, experimental determination of quantitative solubility is highly recommended.

Experimental Protocol for Solubility Determination

The following is a generalized gravimetric method for determining the solubility of a solid compound like this compound in an organic solvent. This method is adaptable and can be tailored to specific laboratory conditions and solvent properties.

Objective: To quantitatively determine the solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Analytical balance (accurate to ±0.0001 g)

-

Temperature-controlled shaker or water bath

-

Vials or flasks with airtight seals

-

Syringe filters (chemically compatible with the solvent)

-

Pre-weighed evaporation dishes or vials

-

Drying oven or vacuum desiccator

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. An excess of the solid is crucial to ensure that a saturated solution is formed.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. The time required may vary depending on the solvent and the compound's dissolution rate.

-

-

Sample Withdrawal and Filtration:

-

Once equilibrium is achieved, allow the vial to stand undisturbed at the set temperature for a few hours to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed pipette to avoid premature crystallization.

-

Immediately filter the withdrawn sample through a chemically compatible syringe filter into a pre-weighed, clean, and dry evaporation dish or vial. This step is critical to remove any undissolved solid particles.

-

-

Solvent Evaporation and Mass Determination:

-

Record the exact volume of the filtered saturated solution.

-

Place the evaporation dish in a drying oven at a temperature below the boiling point of the solvent and the melting point of this compound to slowly evaporate the solvent. Alternatively, a vacuum desiccator can be used for more sensitive compounds or volatile solvents.

-

Once the solvent has completely evaporated, a solid residue of the dissolved this compound will remain.

-

Place the evaporation dish in a desiccator to cool to room temperature and to prevent moisture absorption.

-

Weigh the evaporation dish with the dry residue on the analytical balance.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved this compound by subtracting the initial weight of the empty evaporation dish from the final weight.

-

The solubility can then be expressed in various units:

-

g/L: (Mass of residue in g) / (Volume of solution withdrawn in L)

-

mol/L (Molarity): (Mass of residue in g / Molar mass of this compound) / (Volume of solution withdrawn in L)

-

g/100 mL: (Mass of residue in g / Volume of solution withdrawn in mL) * 100

-

-

Safety Precautions:

-

Always work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Consult the Safety Data Sheet (SDS) for both this compound and the chosen solvent before starting the experiment.

Mandatory Visualizations

The following diagrams illustrate the logical workflow for determining the solubility of this compound.

Caption: Experimental workflow for solubility determination.

Caption: Logical relationship in solubility assessment.

References

An In-depth Technical Guide to the Spectral Data of 3-Chloro-2-hydroxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for the compound 3-Chloro-2-hydroxybenzaldehyde. Detailed experimental protocols and organized data tables are presented to facilitate research and development applications.

Spectral Data Summary

The following tables summarize the key spectral data obtained for this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Chemical Shifts and Coupling Constants

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 11.21 | s | - | OH |

| 9.86 | s | - | CHO |

| 7.42 | dd | 7.8, 3.0 | Ar-H |

| 7.23 | dd | 7.2, 3.0 | Ar-H |

Note: Data is based on a closely related compound, 3-chloro-5-fluorosalicylaldehyde, and serves as an estimation.[1]

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: ¹³C NMR Chemical Shifts

| Chemical Shift (δ) ppm | Assignment |

| 194.97 | C=O (Aldehyde) |

| 153.85 | C-OH |

| 124.72 | Ar-CH |

| 123.15 | C-Cl |

| 120.24 | Ar-C |

| 116.90 | Ar-CH |

Note: Data is based on a closely related compound, 3-chloro-5-fluorosalicylaldehyde, and serves as an estimation.[1]

Fourier-Transform Infrared (FT-IR) Spectroscopy

Table 3: FT-IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| ~3400 (broad) | O-H stretch (phenolic) |

| ~3100-3000 | C-H stretch (aromatic) |

| ~2900-2800 | C-H stretch (aldehyde) |

| ~1700-1680 | C=O stretch (aldehyde) |

| ~1600-1450 | C=C stretch (aromatic) |

| ~800-600 | C-Cl stretch |

Note: Approximate values based on typical absorptions for this class of compound.

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Fragmentation

| m/z | Assignment |

| 156/158 | [M]⁺ (Molecular ion peak, showing isotopic pattern for Chlorine) |

| 155/157 | [M-H]⁺ |

| 127/129 | [M-CHO]⁺ |

Note: Expected fragmentation pattern for the molecular ion. The presence of the chlorine isotope (³⁷Cl) will result in an M+2 peak with approximately one-third the intensity of the main molecular ion peak.

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

-

Approximately 10-20 mg of this compound is accurately weighed and dissolved in approximately 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃).

-

The sample is transferred to a 5 mm NMR tube.

Instrumentation and Data Acquisition:

-

Instrument: A high-resolution NMR spectrometer (e.g., Bruker Avance 400 MHz).

-

¹H NMR:

-

Pulse Program: Standard single-pulse sequence.

-

Number of Scans: 16-32.

-

Spectral Width: Appropriate range to cover all proton signals (e.g., 0-12 ppm).

-

-

¹³C NMR:

-

Pulse Program: Proton-decoupled pulse sequence.

-

Number of Scans: 1024 or more, depending on sample concentration.

-

Spectral Width: Appropriate range to cover all carbon signals (e.g., 0-200 ppm).

-

-

Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., Tetramethylsilane, TMS).

Fourier-Transform Infrared (FT-IR) Spectroscopy

Sample Preparation (KBr Pellet Method):

-

Approximately 1-2 mg of solid this compound is finely ground with about 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.

-

The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

Instrumentation and Data Acquisition:

-

Instrument: A Fourier-Transform Infrared Spectrometer (e.g., Bruker IFS 85).[2]

-

Mode: Transmission.

-

Spectral Range: Typically 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Background: A spectrum of a blank KBr pellet is recorded as the background and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Sample Introduction and Ionization:

-

The sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC).

-

Electron Ionization (EI): The sample is bombarded with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

Instrumentation and Data Acquisition:

-

Instrument: A mass spectrometer with an EI source (e.g., as found in the NIST Mass Spectrometry Data Center).[2]

-

Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Magnetic Sector.

-

Mass Range: Scanned over a range appropriate for the expected molecular weight and fragments (e.g., m/z 40-300).

-

Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak and characteristic fragment ions.

Visualizations

The following diagrams illustrate the logical workflow of spectral analysis and the molecular structure with key NMR correlations for this compound.

References

The Enigmatic Core: A Technical Guide to the Mechanism of Action of 3-Chloro-2-hydroxybenzaldehyde and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-2-hydroxybenzaldehyde, a halogenated derivative of salicylaldehyde, is a versatile chemical intermediate primarily recognized for its role in the synthesis of more complex molecules with significant biological activities. While direct studies on the mechanism of action of this compound are limited in publicly available scientific literature, a substantial body of research exists for its derivatives, particularly Schiff bases and metal complexes. These derivatives have demonstrated a broad spectrum of activities, including antimicrobial, anticancer, and anti-inflammatory effects. This technical guide provides an in-depth overview of the known biological activities and putative mechanisms of action of compounds derived from this compound, offering insights for researchers and professionals in drug discovery and development.

Core Compound: this compound

This compound serves as a crucial building block in organic synthesis.[1] Its chemical structure, featuring a reactive aldehyde group, a hydroxyl group, and a chlorine atom on the benzene ring, allows for the facile synthesis of a variety of derivatives. While some sources suggest potential intrinsic antimicrobial and antioxidant properties, concrete in vitro and in vivo studies detailing its specific molecular targets and signaling pathway modulations are not extensively documented.[1] The primary focus of research has been on leveraging this molecule as a scaffold to create novel therapeutic agents.

Biological Activities of this compound Derivatives

The majority of research into the biological effects of this compound is centered on its derivatives. The introduction of various functional groups through the aldehyde moiety, most commonly via the formation of Schiff bases, has yielded compounds with significant pharmacological potential.

Antimicrobial Activity

Schiff base derivatives of this compound have been a key area of investigation for their antimicrobial properties. The imine (-C=N-) linkage in Schiff bases is considered crucial for their biological activity.

Mechanism of Action: The precise mechanism is not fully elucidated but is thought to involve several possibilities:

-

Cell Wall Synthesis Inhibition: Some Schiff bases may interfere with the synthesis of the bacterial cell wall, leading to cell lysis.

-

Protein Synthesis Inhibition: The imine group can interact with various cellular components, potentially disrupting protein synthesis.

-

Enzyme Inhibition: These compounds may act as inhibitors for essential microbial enzymes.

-

Disruption of Cell Membrane Integrity: The lipophilic nature of some derivatives could facilitate their insertion into the microbial cell membrane, leading to altered permeability and cell death.

Experimental Data:

While specific quantitative data for this compound derivatives is sparse in the reviewed literature, the general class of salicylaldehyde-derived Schiff bases has shown potent activity. For instance, certain substituted salicylaldehydes are known to have highly potent antimicrobial activity against bacteria and fungi.[2]

Experimental Protocols:

-

Synthesis of Schiff Bases: A common method involves the condensation reaction of this compound with a primary amine in a suitable solvent like ethanol, often with a few drops of a catalyst such as glacial acetic acid. The reaction mixture is typically refluxed for several hours, and the resulting Schiff base precipitates upon cooling.[3]

-

Antimicrobial Susceptibility Testing (Agar Disc Diffusion Method):

-

Prepare a uniform microbial lawn on an agar plate.

-

Impregnate sterile paper discs with known concentrations of the test compound.

-

Place the discs on the agar surface.

-

Incubate the plates under appropriate conditions.

-

Measure the diameter of the zone of inhibition around each disc.

-

Anticancer Activity

Derivatives of this compound, particularly its Schiff bases and their metal complexes, have emerged as a promising class of anticancer agents.

Mechanism of Action: The anticancer activity of these derivatives is likely multifactorial and may involve:

-

Induction of Apoptosis: Many chemotherapeutic agents exert their effects by triggering programmed cell death. Schiff base derivatives may activate intrinsic or extrinsic apoptotic pathways.

-

Cell Cycle Arrest: These compounds could potentially arrest the cell cycle at various checkpoints (e.g., G2/M phase), preventing cancer cell proliferation.

-

Inhibition of Topoisomerases: Some Schiff base-metal complexes have been shown to interact with DNA and inhibit topoisomerase enzymes, which are crucial for DNA replication and repair.

-

Generation of Reactive Oxygen Species (ROS): An increase in intracellular ROS levels can induce oxidative stress and subsequently lead to cancer cell death.

Signaling Pathways:

While not directly demonstrated for this compound derivatives, related salicylaldehyde Schiff bases have been shown to modulate key signaling pathways involved in cancer progression, such as the MAPK pathway.

Anti-inflammatory Activity

The anti-inflammatory potential of salicylaldehyde derivatives is an area of active research. The structural similarity to salicylic acid (the active metabolite of aspirin) provides a rationale for investigating this activity.

Mechanism of Action: The anti-inflammatory effects could be mediated through:

-

Inhibition of Pro-inflammatory Enzymes: Derivatives may inhibit enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in the synthesis of inflammatory mediators such as prostaglandins and leukotrienes.

-

Modulation of Inflammatory Signaling Pathways: Inhibition of signaling pathways like NF-κB, which plays a central role in regulating the expression of pro-inflammatory genes, is a plausible mechanism.

Experimental Protocols:

-

In Vitro Anti-inflammatory Assay (Protein Denaturation Inhibition):

-

A reaction mixture containing the test compound and bovine serum albumin is prepared.

-

The mixture is heated to induce denaturation and then cooled.

-

The turbidity of the solution is measured spectrophotometrically.

-

The percentage inhibition of denaturation is calculated relative to a control.

-

Data Presentation

Due to the limited availability of quantitative data for this compound itself, the following table summarizes the types of biological activities observed for its derivatives and related compounds.

| Compound Class | Biological Activity | Key Findings |

| Schiff Base Derivatives of Salicylaldehydes | Antimicrobial | Potent activity against various bacteria and fungi.[2] |

| Schiff Base Derivatives of Salicylaldehydes | Anticancer | Induction of apoptosis and cell cycle arrest in cancer cell lines. |

| Metal Complexes of Salicylaldehyde Schiff Bases | Anticancer | DNA interaction and topoisomerase inhibition. |

| 3-Hydroxybenzaldehyde | Vasculoprotective | Inhibition of vascular smooth muscle cell proliferation. |

| 3-Hydroxybenzaldehyde | Anti-inflammatory | Inhibition of inflammatory markers in endothelial cells. |

Visualizations

Signaling Pathways and Experimental Workflows

To visually represent the potential mechanisms and experimental procedures, the following diagrams are provided in the DOT language for Graphviz.

Caption: Putative antimicrobial mechanisms of Schiff base derivatives.

Caption: Potential anticancer mechanisms of action for derivatives.

Caption: Workflow for antimicrobial activity screening.

Conclusion and Future Directions

This compound is a valuable starting material for the synthesis of biologically active compounds. While the direct mechanism of action of the parent compound remains largely unexplored, its derivatives, especially Schiff bases and their metal complexes, exhibit promising antimicrobial, anticancer, and anti-inflammatory properties. The mechanisms underlying these activities are likely diverse and involve interactions with multiple cellular targets and signaling pathways.

Future research should focus on several key areas:

-

Direct Biological Evaluation: Conducting comprehensive in vitro and in vivo studies on this compound to elucidate any intrinsic biological activities and its specific molecular targets.

-

Quantitative Structure-Activity Relationship (QSAR) Studies: Systematically modifying the structure of its derivatives to identify key pharmacophores and optimize biological activity.

-

Detailed Mechanistic Studies: Utilizing advanced techniques such as transcriptomics, proteomics, and specific enzyme assays to unravel the precise signaling pathways and molecular interactions of the most potent derivatives.

A deeper understanding of the mechanism of action of this compound and its derivatives will be instrumental in the rational design and development of novel therapeutic agents for a range of diseases.

References

Unveiling the Biological Potential of 3-Chlorosalicylaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Chlorosalicylaldehyde, a halogenated derivative of salicylaldehyde, presents a compelling scaffold for biological investigation. While research on this specific compound is emerging, the broader class of substituted salicylaldehydes has demonstrated significant potential across various therapeutic areas. This technical guide consolidates the current understanding of the biological activities of 3-Chlorosalicylaldehyde and its close analogs, with a focus on its antimicrobial and potential anticancer properties. Detailed experimental protocols and visual representations of workflows are provided to facilitate further research and development in this area.

Antimicrobial Activity

Substituted salicylaldehydes have been recognized for their potent antibacterial and antifungal properties. The introduction of a halogen atom, such as chlorine, at the C3 position of the salicylaldehyde ring has been shown to modulate its antimicrobial efficacy.

Quantitative Antimicrobial Data

A systematic study by Pasanen et al. (2012) evaluated the antimicrobial activity of a series of substituted salicylaldehydes, including 3-Chlorosalicylaldehyde, against a panel of clinically relevant microorganisms. The minimum inhibitory concentration (MIC) and minimum bactericidal/fungicidal concentration (MBC/MFC) were determined to quantify its antimicrobial potency.[1]

| Microorganism | Type | MIC (µg/mL) | MBC/MFC (µg/mL) |

| Bacillus cereus | Gram-positive Bacteria | 128 | 256 |

| Staphylococcus aureus | Gram-positive Bacteria | 256 | 512 |

| Escherichia coli | Gram-negative Bacteria | 512 | >512 |

| Candida albicans | Yeast | 64 | 128 |

| Saccharomyces cerevisiae | Yeast | 64 | 128 |

Data sourced from Pasanen et al. (2012).[1]

Experimental Protocol: Determination of MIC and MBC/MFC

The following protocol is a standard method for determining the minimum inhibitory and bactericidal/fungicidal concentrations of a compound.

1.2.1. Materials

-

3-Chlorosalicylaldehyde

-

Test microorganisms (e.g., S. aureus, E. coli, C. albicans)

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for yeast)

-

Sterile 96-well microtiter plates

-

Spectrophotometer

-

Incubator

-

Sterile agar plates

1.2.2. Procedure

-

Preparation of Inoculum: Cultures of the test microorganisms are grown overnight and then diluted to a standardized concentration (e.g., 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL for bacteria).

-

Serial Dilution: A stock solution of 3-Chlorosalicylaldehyde is prepared in a suitable solvent (e.g., DMSO) and then serially diluted in the appropriate broth medium in the wells of a 96-well plate to achieve a range of concentrations.

-

Inoculation: Each well is inoculated with the standardized microbial suspension.

-

Incubation: The microtiter plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 30°C for 48 hours for yeast).

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

-

MBC/MFC Determination: Aliquots from the wells showing no visible growth are plated onto sterile agar plates and incubated. The MBC or MFC is the lowest concentration that results in a significant reduction (e.g., ≥99.9%) in the number of viable colonies compared to the initial inoculum.

Anticancer Activity

While direct studies on the anticancer activity of 3-Chlorosalicylaldehyde are limited in publicly available literature, numerous derivatives of salicylaldehyde have demonstrated significant cytotoxic effects against various cancer cell lines. Research on salicylaldehyde hydrazones and other derivatives suggests that the salicylaldehyde scaffold is a promising starting point for the development of novel anticancer agents.[2][3] The introduction of substituents on the salicylaldehyde ring, including halogens, has been shown to be a viable strategy for enhancing anticancer potency.[2][3]

Potential for Anticancer Activity

The anticancer potential of salicylaldehyde derivatives is often attributed to their ability to induce apoptosis, inhibit cell proliferation, and interfere with key signaling pathways in cancer cells. Further investigation into the specific effects of 3-Chlorosalicylaldehyde on cancer cell lines is warranted to determine its IC50 values and elucidate its mechanism of action.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and cytotoxicity.

2.2.1. Materials

-

Cancer cell lines (e.g., MCF-7, HeLa, A549)

-

Complete cell culture medium

-

3-Chlorosalicylaldehyde

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, isopropanol with HCl)

-

Sterile 96-well plates

-

Multi-well spectrophotometer

2.2.2. Procedure

-

Cell Seeding: Cancer cells are seeded into 96-well plates at an appropriate density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of 3-Chlorosalicylaldehyde and incubated for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: The culture medium is removed, and fresh medium containing MTT solution is added to each well. The plates are then incubated for a few hours to allow for the formation of formazan crystals by viable cells.

-

Solubilization: The MTT-containing medium is removed, and a solubilization solution is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the resulting colored solution is measured using a multi-well spectrophotometer at a specific wavelength (e.g., 570 nm).

-

Data Analysis: Cell viability is calculated as a percentage of the untreated control, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.

Enzyme Inhibition

The biological activity of salicylaldehyde derivatives is often linked to their ability to inhibit specific enzymes. While there is a lack of direct evidence for 3-Chlorosalicylaldehyde as an enzyme inhibitor, related benzaldehyde and salicylaldehyde derivatives have been shown to inhibit various enzymes, including tyrosinase and aldehyde dehydrogenases.[4][5] The electrophilic nature of the aldehyde group and the overall electronic properties of the substituted aromatic ring can contribute to interactions with enzyme active sites. Further screening of 3-Chlorosalicylaldehyde against a panel of enzymes could reveal novel inhibitory activities.

Signaling Pathways

The precise signaling pathways modulated by 3-Chlorosalicylaldehyde have not yet been elucidated. However, studies on other benzaldehyde derivatives have shown interference with key cancer-related signaling pathways, such as the PI3K/AKT/mTOR, STAT3, NFκB, and ERK pathways. It is plausible that 3-Chlorosalicylaldehyde may exert its biological effects through similar mechanisms. Investigating the impact of 3-Chlorosalicylaldehyde on these and other signaling pathways will be crucial for understanding its mode of action and therapeutic potential.

Conclusion and Future Directions

3-Chlorosalicylaldehyde demonstrates clear antimicrobial activity, particularly against yeasts. While its potential as an anticancer agent and enzyme inhibitor is suggested by the activities of related compounds, further direct investigation is necessary to confirm these properties and elucidate the underlying mechanisms. The experimental protocols and workflows provided in this guide offer a framework for researchers to systematically evaluate the biological potential of this compound. Future research should focus on obtaining quantitative data for its anticancer effects, screening for specific enzyme inhibition, and identifying the signaling pathways it modulates. Such studies will be instrumental in determining the therapeutic promise of 3-Chlorosalicylaldehyde.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. ijper.org [ijper.org]

- 4. Substituent effect of benzaldehydes on tyrosinase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Aldehyde Dehydrogenase Inhibitors: a Comprehensive Review of the Pharmacology, Mechanism of Action, Substrate Specificity, and Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling 3-Chloro-2-hydroxybenzaldehyde: A Technical Guide to its Discovery, History, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-2-hydroxybenzaldehyde, a substituted aromatic aldehyde, has emerged as a significant building block in the synthesis of a wide array of organic compounds, particularly in the realms of pharmaceuticals and agrochemicals. Its unique substitution pattern, featuring a chlorine atom and a hydroxyl group ortho to the aldehyde functionality, imparts specific reactivity and biological activity to its derivatives. This technical guide provides an in-depth exploration of the discovery, history, synthesis, and properties of this compound, tailored for professionals in research and development.

Historical Context and Discovery

While the precise date and discoverer of this compound are not prominently documented in readily available historical records, its synthesis and study are intrinsically linked to the development of formylation reactions of phenols in the late 19th and early 20th centuries. The advent of reactions such as the Reimer-Tiemann reaction and the Duff reaction provided the foundational chemistry for the introduction of an aldehyde group onto a phenolic ring, paving the way for the synthesis of a vast number of substituted hydroxybenzaldehydes, including the chloro-substituted variants.

The Reimer-Tiemann reaction, reported by Karl Reimer and Ferdinand Tiemann, is a key method for the ortho-formylation of phenols.[1][2] This reaction, typically employing chloroform in a basic solution, was a significant advancement in aromatic chemistry and undoubtedly played a role in the early synthesis of compounds like this compound from 2-chlorophenol. Similarly, the Duff reaction, developed by James Cooper Duff, utilizes hexamine as the formylating agent and is also effective for the ortho-formylation of phenols.[3] The history of this compound is therefore embedded within the broader history of these named reactions and the systematic exploration of substituted aromatic compounds that they enabled.

Physicochemical Properties

This compound is a yellow solid with a characteristic odor.[4] A comprehensive summary of its key physicochemical properties is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₇H₅ClO₂ | [4] |

| Molecular Weight | 156.57 g/mol | [5] |

| CAS Number | 1927-94-2 | [4] |

| Melting Point | 52-56 °C | |

| Boiling Point | 204.1 °C at 760 mmHg | [4] |

| Density | 1.404 g/cm³ | [4] |

| Flash Point | 77.2 °C | [4] |

| Solubility | Soluble in ethanol and ether; insoluble in water. | [4] |

| Appearance | Yellow solid | [4] |

Synthesis of this compound

The synthesis of this compound can be achieved through several methods, with the Reimer-Tiemann reaction being a classic and well-documented approach. An alternative method involves the direct formylation of 2-chlorophenol.

Synthesis via Reimer-Tiemann Reaction

This method utilizes 2-chlorophenol and chloroform in the presence of a strong base. The reaction proceeds via the formation of a dichlorocarbene intermediate which then electrophilically attacks the electron-rich phenoxide ring, primarily at the ortho position.

Experimental Protocol:

A detailed experimental protocol for the synthesis of this compound via the Reimer-Tiemann reaction is as follows[6]:

-

A solution of sodium hydroxide (266 g, 6.65 mol) in 1000 ml of water is prepared in a 3000 ml round-bottom flask equipped with a mechanical stirrer, an addition funnel, and a reflux condenser. The solution is warmed to 60°C.

-

o-Chlorophenol (126 g, 0.98 mol) is added to the flask, where it dissolves instantly.

-

Chloroform (262 g, 2.20 mol) is then added slowly over a one-hour period.

-

The reaction mixture is stirred at 60°C for an additional two hours, after which the temperature is raised to 80°C for sixteen hours.

-

Excess chloroform is removed by distillation.

-

The reaction mixture is acidified with 6 N sulfuric acid and then steam distilled.

-

Approximately six liters of distillate are collected and extracted with ether.

-

The ethereal solution is dried with anhydrous magnesium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield a yellow oil.

-

This oil, a mixture of this compound and 3-chloro-4-hydroxybenzaldehyde, is poured into 500 ml of vigorously stirred hexane.

-

The resulting white precipitate of 3-chloro-4-hydroxybenzaldehyde is filtered off (Yield: 8%).

-

The hexane filtrate is evaporated under reduced pressure to yield an oil that crystallizes upon standing at room temperature for 24 hours. The yield of this compound is 8.01 g (5%), with a melting point of 51°-53°C.[6]

Reaction Mechanism Workflow:

Caption: The Reimer-Tiemann reaction mechanism for the synthesis of this compound.

Synthesis via Direct Formylation

An alternative, high-yield synthesis involves the reaction of 2-chlorophenol with formaldehyde.

Experimental Protocol:

A reported method for this synthesis is as follows[4]:

-

2-chlorophenol is reacted with formaldehyde in acetonitrile as the solvent.

-

Magnesium chloride (MgCl₂) and triethylamine (Et₃N) are used as reagents.

-

The reaction mixture is heated for 3.5 hours.

-

This method is reported to produce this compound with a yield of 87%.[4]

Comparative Synthesis Data

| Synthesis Method | Key Reagents | Solvent | Reaction Time | Yield | Reference |

| Reimer-Tiemann Reaction | 2-Chlorophenol, Chloroform, NaOH | Water/Chloroform (biphasic) | ~18 hours | 5% | [6] |

| Direct Formylation | 2-Chlorophenol, Formaldehyde, MgCl₂, Et₃N | Acetonitrile | 3.5 hours | 87% | [4] |

Applications in Drug Development and Research

This compound serves as a versatile intermediate in the synthesis of various biologically active molecules. Its derivatives have shown promise in several therapeutic areas.

-

Antimicrobial Agents: The compound itself has been noted for its antimicrobial properties.[4] Furthermore, it is a precursor for more complex antimicrobial agents. The mechanism of action for related chlorosalicylaldehydes is thought to involve the disruption of microbial cell membranes, leading to cell death.[7]

-

Anticancer Agents: Derivatives of this compound are being investigated for their potential as anticancer drugs. Studies on similar compounds, such as 3-(chloromethyl)-2-hydroxy-5-nitrobenzaldehyde, have demonstrated cytotoxicity in various cancer cell lines, often through the induction of apoptosis or necrosis.[7]

-

Pharmaceutical Intermediates: The compound is a key starting material for the synthesis of various pharmaceutical compounds, where the chloro and hydroxyl groups can be further modified to create complex molecular architectures.[4]

Plausible Biological Signaling Pathway Involvement

While a specific signaling pathway directly modulated by this compound is not yet definitively established in the literature, based on the activity of related hydroxybenzaldehydes, a plausible mechanism of action can be proposed. For instance, 3- and 4-hydroxybenzaldehydes have been shown to activate the Sonic Hedgehog (Shh) signaling pathway and inhibit apoptosis. The potential for this compound to influence such pathways warrants further investigation.

A generalized workflow illustrating a potential mechanism for its antimicrobial or anticancer activity is presented below.

Caption: A plausible workflow for the biological activity of this compound.

Conclusion

This compound, a compound with a rich history rooted in the development of classical organic reactions, continues to be a molecule of significant interest for researchers and drug development professionals. Its versatile synthesis and the biological activities of its derivatives underscore its importance as a key building block in medicinal and agricultural chemistry. Further exploration of its biological mechanisms of action and the development of novel synthetic applications will undoubtedly continue to expand its utility in science and industry.

References

- 1. 3-CHLORO-2-HYDROXY-BENZALDEHYDE CAS#: 1927-94-2 [m.chemicalbook.com]

- 2. CN110035992B - Process for the preparation of 3-substituted 2-vinyl phenyl sulfonates - Google Patents [patents.google.com]

- 3. Process for the preparation of hydroxybenzaldehydes - Patent 0074272 [data.epo.org]

- 4. Page loading... [guidechem.com]

- 5. 3-CHLORO-2-HYDROXY-BENZALDEHYDE | 1927-94-2 [chemicalbook.com]

- 6. prepchem.com [prepchem.com]

- 7. nbinno.com [nbinno.com]

In-Depth Technical Guide: 3-Chloro-2-hydroxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Chloro-2-hydroxybenzaldehyde (also known as 3-Chlorosalicylaldehyde), a versatile chemical intermediate. This document details its chemical and physical properties, synthesis protocols, spectroscopic data, and its applications in research and development, with a focus on its role as a precursor to biologically active compounds.

Core Compound Properties

This compound is an organic compound featuring a benzaldehyde scaffold substituted with a hydroxyl group at position 2 and a chlorine atom at position 3.[1] This substitution pattern makes it a valuable building block in the synthesis of various pharmaceuticals and agrochemicals.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 1927-94-2 | [1][2] |

| Molecular Formula | C₇H₅ClO₂ | [1][2] |

| Molecular Weight | 156.57 g/mol | [3] |

| Appearance | White to light yellow crystalline powder/solid | [1] |

| Melting Point | 52-56 °C | [3][4] |

| Boiling Point | 204.1 °C at 760 mmHg; 63°C at 5 mmHg | [5] |

| Density | 1.404 g/cm³ | |

| Solubility | Soluble in ethanol and ether; insoluble in water. | [1] |

| SMILES | C1=CC(=C(C(=C1)Cl)O)C=O | [2] |

| InChIKey | DOHOPUBZLWVZMZ-UHFFFAOYSA-N | [2] |

Spectroscopic Data

Table 2: Spectroscopic Data for this compound

| Technique | Expected Peaks / Signals |